Cas no 1803570-71-9 (Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-)

Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- 化学的及び物理的性質
名前と識別子
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- Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-
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- インチ: 1S/C8H11N/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-6H2
- InChIKey: CWDZXHUMURCYBT-UHFFFAOYSA-N
- ほほえんだ: C1(CC=C)(C#N)CCC1
Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174116-0.5g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 0.5g |
$768.0 | 2023-09-20 | |
Enamine | EN300-174116-10.0g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 10.0g |
$4236.0 | 2023-02-16 | ||
Enamine | EN300-174116-1g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 1g |
$986.0 | 2023-09-20 | |
1PlusChem | 1P01BDA6-500mg |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 500mg |
$1012.00 | 2024-06-18 | |
1PlusChem | 1P01BDA6-100mg |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 100mg |
$485.00 | 2024-06-18 | |
1PlusChem | 1P01BDA6-250mg |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 250mg |
$664.00 | 2024-06-18 | |
1PlusChem | 1P01BDA6-1g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 1g |
$1281.00 | 2024-06-18 | |
Enamine | EN300-174116-5.0g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 5.0g |
$2858.0 | 2023-02-16 | ||
Enamine | EN300-174116-0.1g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 0.1g |
$342.0 | 2023-09-20 | |
Enamine | EN300-174116-5g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 5g |
$2858.0 | 2023-09-20 |
Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-に関する追加情報
Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-: A Comprehensive Overview
Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-, also known by its CAS number 1803570-71-9, is a fascinating compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which combines a cyclobutane ring with a cyano group and a propenyl substituent. The combination of these functional groups makes it a versatile molecule with potential applications in various industries. In this article, we will delve into the properties, synthesis, and applications of this compound while incorporating the latest research findings to provide a comprehensive understanding.
The cyclobutane ring in Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- is a key structural feature that contributes to its reactivity and stability. Cyclobutane is known for its strained ring structure, which makes it more reactive compared to larger cyclic compounds like cyclopentane or cyclohexane. This strain can be harnessed in various chemical reactions to produce desired products. The cyano group attached to the cyclobutane ring adds electron-withdrawing properties, further influencing the compound's reactivity and making it suitable for specific chemical transformations.
The propenyl group (CH₂=CHCH₂-) attached to the cyclobutane ring introduces additional functionality. Propenyl groups are commonly used in polymer chemistry due to their ability to participate in polymerization reactions. In the case of Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-, this group may play a crucial role in determining the compound's behavior in polymerization processes or as a monomer in advanced materials.
Recent studies have explored the potential of Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- as a building block for synthesizing advanced materials. Researchers have demonstrated that this compound can be used as a precursor for generating high-performance polymers with tailored properties. For instance, its ability to undergo controlled polymerization under specific conditions has been exploited to create polymers with enhanced mechanical strength and thermal stability.
In addition to its role in polymer chemistry, Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- has shown promise in medicinal chemistry. The compound's unique structure allows it to interact with biological systems in specific ways, making it a potential candidate for drug development. Recent research has focused on its ability to modulate enzyme activity or serve as a scaffold for designing bioactive molecules.
The synthesis of Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- involves several steps that highlight the versatility of modern organic synthesis techniques. One common approach involves the reaction of cyclobutane derivatives with propenyl halides under appropriate conditions. This method leverages the reactivity of both components to form the desired product efficiently.
Another area where Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- has shown potential is in catalysis. Its ability to act as a ligand or catalyst support has been explored in various chemical reactions. Recent findings suggest that this compound can enhance the efficiency of certain catalytic processes, making it an attractive option for industrial applications.
In terms of physical properties, Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- exhibits interesting characteristics that make it suitable for specific applications. Its melting point and boiling point are within ranges that allow for easy handling under standard laboratory conditions. Additionally, its solubility properties make it compatible with a wide range of solvents, further expanding its utility.
As we look to the future, the continued exploration of Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-'s properties and applications is expected to yield even more exciting discoveries. Its role as a versatile building block in organic synthesis positions it as an important compound in both academic research and industrial development.
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